

discovery and history of aminoborane compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoborane

Cat. No.: B14716983

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Aminoborane** Compounds

For Researchers, Scientists, and Drug Development Professionals

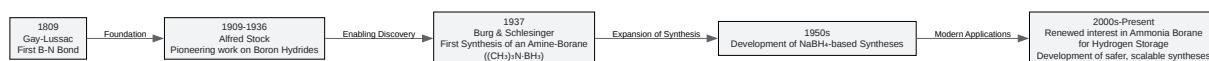
Abstract

This technical guide provides a comprehensive overview of the discovery and history of **aminoborane** compounds, a class of molecules that has garnered significant interest from their initial synthesis to their modern applications in hydrogen storage, organic synthesis, and medicinal chemistry. This document details the key historical milestones, from the first recognition of the boron-nitrogen bond to the development of various synthetic methodologies. It includes detailed experimental protocols for both the seminal first synthesis and a representative modern procedure, alongside tabulated quantitative data for key physicochemical properties, bond characteristics, and reaction yields to facilitate comparative analysis. Furthermore, this guide employs visualizations to illustrate the historical timeline and fundamental synthetic workflows, offering a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Amine-boranes are molecular adducts formed between a Lewis basic amine and a Lewis acidic borane. The defining feature of these compounds is a coordinate covalent bond between the nitrogen and boron atoms. The simplest member of this family, ammonia borane (H_3NBH_3), is isoelectronic with ethane (H_3CCH_3) and has been extensively studied for its potential as a

chemical hydrogen storage material due to its high hydrogen content (19.6 wt%). Beyond hydrogen storage, **aminoborane** derivatives have found broad utility as stable and convenient sources of borane for reductions and hydroborations in organic synthesis, and have emerged as important pharmacophores in drug discovery. This guide traces the historical development of this fascinating class of compounds, providing the technical details necessary for a deep understanding of their chemistry.


Historical Milestones in Aminoborane Chemistry

The journey of **aminoborane** chemistry began long before the first isolation of a stable amine-borane adduct. The key historical developments are outlined below.

- 1809: The First Boron-Nitrogen Bond: French chemist Joseph Louis Gay-Lussac reported the reaction of "ammoniacal gas" with boric acid, leading to the formation of a boron-nitrogen containing material. This marks the first recorded instance of a compound featuring a B-N bond.[1][2]
- Early 20th Century: The Pioneering Work of Alfred Stock: The foundation of modern boron hydride chemistry was laid by the German chemist Alfred Stock.[3] His groundbreaking work on the synthesis and characterization of boron hydrides (boranes) between 1909 and the 1930s was essential for the eventual synthesis of **aminoboranes**. Stock developed high-vacuum techniques to handle these highly reactive and volatile compounds, paving the way for future discoveries.
- 1937: The First Synthesis of an Amine-Borane Adduct: Anton B. Burg and Hermann I. Schlesinger reported the first synthesis of a stable amine-borane, trimethylamine-borane ($(\text{CH}_3)_3\text{N}\cdot\text{BH}_3$), by the direct reaction of diborane (B_2H_6) with trimethylamine.[1][4][5] This seminal work provided concrete evidence for the existence of a stable dative bond between nitrogen and boron.
- Mid-20th Century: Expansion of Synthetic Methodologies: Following the initial discovery, the mid-20th century saw a flurry of activity in developing new and more convenient synthetic routes to **aminoboranes**. These methods aimed to avoid the use of hazardous diborane gas. Key developments include syntheses utilizing metal borohydrides like sodium borohydride (NaBH_4) and lithium borohydride (LiBH_4) with ammonium or amine hydrochloride salts.

- Late 20th and Early 21st Century: Renewed Interest and Applications: The quest for new energy sources and advanced materials led to a resurgence of interest in **aminoborane** chemistry. Ammonia borane, in particular, was identified as a promising material for chemical hydrogen storage. This period also saw the development of more refined, scalable, and safer synthetic procedures, including water-promoted and open-flask methods, making these compounds more accessible for a wide range of applications.[6][7][8][9][10][11]

Historical Development Timeline

[Click to download full resolution via product page](#)

Caption: A timeline of key discoveries in **aminoborane** chemistry.

Experimental Protocols

This section provides detailed experimental protocols for the first synthesis of an **aminoborane** and a representative modern synthesis of ammonia borane.

First Synthesis of an Aminoborane: Trimethylamine-Borane (Burg and Schlesinger, 1937)

This protocol is based on the original publication by Burg and Schlesinger in the Journal of the American Chemical Society.[5][12][13][14]

Apparatus: The reaction was carried out in a high-vacuum line, a testament to the experimental challenges of working with diborane.

Procedure:

- A known quantity of diborane (B_2H_6) gas was condensed into a reaction vessel cooled with liquid nitrogen.

- An excess of trimethylamine ($\text{N}(\text{CH}_3)_3$) was then condensed into the same vessel.
- The reaction vessel was allowed to warm to room temperature, at which point the two reactants readily combined.
- The excess, unreacted trimethylamine was removed by fractional condensation, leaving behind the solid trimethylamine-borane adduct.
- The product was further purified by sublimation under vacuum.

Characterization: The resulting product was a white crystalline solid. Its composition was confirmed by elemental analysis and by measuring its vapor pressure.[\[15\]](#)

Modern Synthesis of Ammonia Borane (Water-Promoted, Open-Flask)

This protocol is adapted from a procedure published in *Organic Syntheses*, which provides a safer and more scalable method for producing ammonia borane.[\[9\]](#)[\[16\]](#)

Reaction: $2 \text{NaBH}_4 + (\text{NH}_4)_2\text{SO}_4 \xrightarrow{-(\text{H}_2\text{O}, \text{THF})} 2 \text{H}_3\text{NBH}_3 + \text{Na}_2\text{SO}_4 + 4 \text{H}_2$

Materials:

- Sodium borohydride (NaBH_4), powdered
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$), powdered
- Tetrahydrofuran (THF), reagent grade
- Water (H_2O)
- Celite

Apparatus:

- 2-L round-bottom flask
- Magnetic stirrer and stir bar

- Ice-water bath
- Glass pipette
- Sintered glass filter
- Filter flask
- Rotary evaporator

Procedure:

- To a 2-L round-bottom flask, add powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol) in open air.
- Cool the flask to 0 °C using an ice-water bath and add 500 mL of THF.
- Stir the heterogeneous mixture vigorously (1000 rpm) at 0 °C.
- Add water (4.5 mL, 250 mmol) dropwise via a glass pipette over 5 minutes. Vigorous gas evolution (H_2) will be observed.
- Remove the ice bath and allow the reaction to warm to room temperature (20-22 °C).
- Stir the mixture vigorously for 4-6 hours. The reaction progress can be monitored by ^{11}B NMR spectroscopy by the disappearance of the $NaBH_4$ signal ($\delta \approx -43.6$ ppm).
- Upon completion, filter the reaction mixture under vacuum through a 1-inch pad of Celite over a sintered glass filter.
- Wash the filter cake with THF (3 x 50 mL) to extract all the product.
- Combine the filtrates and concentrate to dryness using a rotary evaporator.
- Dry the resulting white solid under high vacuum for 12 hours to yield pure ammonia borane.

Yield: This procedure typically yields ammonia borane in >95% purity and with a yield of approximately 95%.^{[7][11]}

Characterization: The product is characterized by ^1H NMR, ^{11}B NMR, and IR spectroscopy.

Purity can be confirmed by hydride analysis.[\[9\]](#)[\[16\]](#)

Quantitative Data

The following tables summarize key quantitative data for representative **aminoborane** compounds.

Table 1: Physicochemical Properties of Selected Aminoborane Compounds

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance
Ammonia Borane	H_3NBH_3	30.87	104	Decomposes	White crystalline solid
Trimethylamine-Borane	$(\text{CH}_3)_3\text{NBH}_3$	72.95	92-94	172	White crystalline powder
Triethylamine-Borane	$(\text{C}_2\text{H}_5)_3\text{NBH}_3$	115.03	-4	97 (at 12 mmHg)	Colorless liquid
Pyridine-Borane	$\text{C}_5\text{H}_5\text{NBH}_3$	92.93	10-11	Decomposes	Colorless liquid

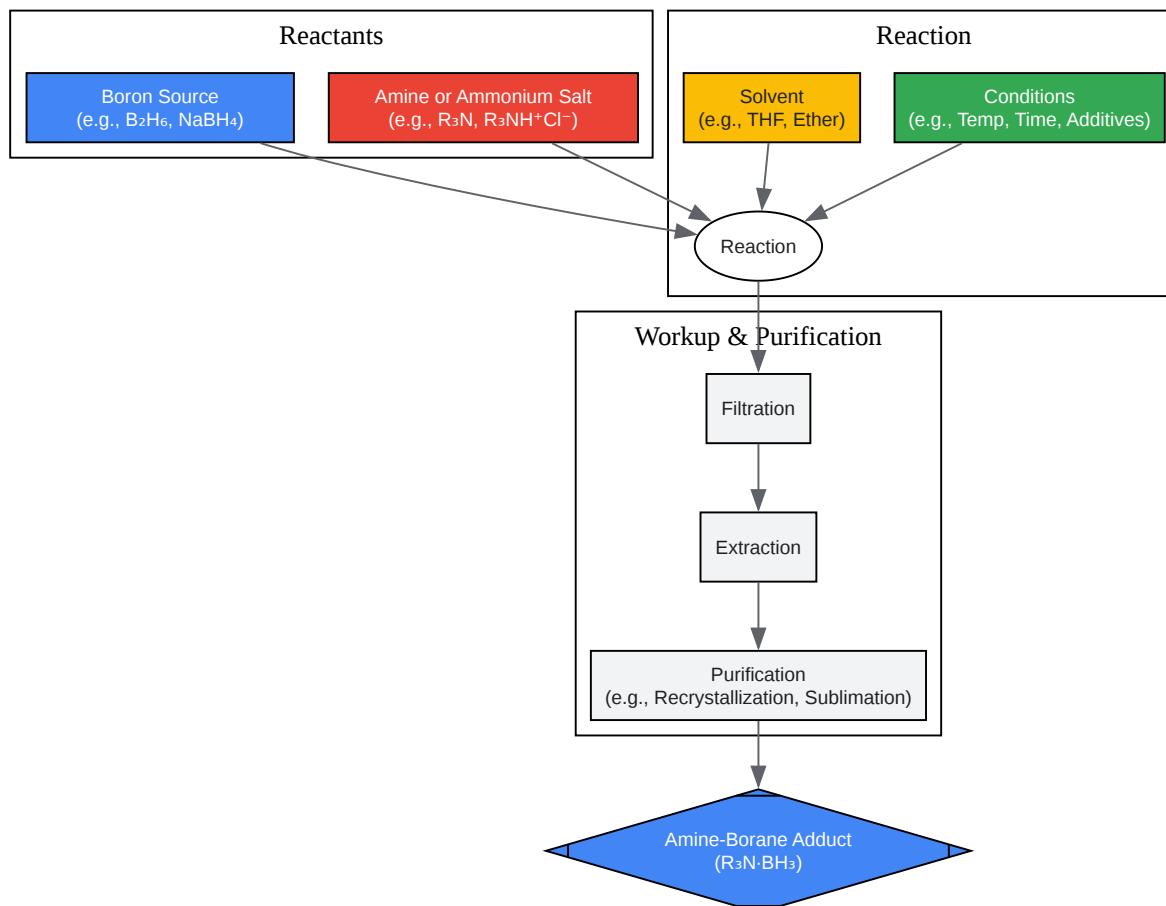
Data compiled from various sources.[\[15\]](#)[\[17\]](#)

Table 2: B-N Bond Lengths and Angles for Selected Aminoborane Compounds

Compound	B-N Bond Length (Å)	H-B-H Angle (°)	H-N-H/C-N-C Angle (°)	Method
Ammonia Borane (gas phase)	1.658	~114	~107	Microwave Spectroscopy
Ammonia Borane (solid, tetragonal)	1.599	~107	~111	X-ray Diffraction
Trimethylamine-Borane (solid)	1.60	~107	~108	X-ray Diffraction
5-amino-2-methyl-tetrazole-borane	1.58	~111	~117	X-ray Diffraction

Data compiled from various sources.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 3: Comparison of Yields for Different Synthetic Methods of Aminoboranes


Method	Amine	Boron Source	Conditions	Yield (%)	Reference
Direct Reaction with Diborane	Trimethylamine	B_2H_6	Gas phase, RT	High (not specified)	Burg & Schlesinger, 1937
$\text{NaBH}_4/\text{Ammonium Salt}$	Ammonia	NaBH_4 , $(\text{NH}_4)_2\text{SO}_4$	THF, H_2O , 0°C to RT	95-98	Ramachandran et al.
$\text{NaBH}_4/\text{Amine Hydrochloride}$	Pyridine	NaBH_4 , $\text{C}_5\text{H}_5\text{N}\cdot\text{HCl}$	Pyridine (solvent)	Moderate (not specified)	Taylor, Grant, and Sands, 1955
CO_2 Mediated	Various amines	NaBH_4 , CO_2	THF, H_2O	53-99	Ramachandran et al.
Amine-Ammonium Salt Equilibration	Various amines	NaBH_4	Refluxing THF	Excellent	Ramachandran et al.

Data compiled from various sources.[\[1\]](#)[\[8\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Signaling Pathways and Experimental Workflows

Visualizations of key processes in **aminoborane** chemistry can aid in understanding the relationships between different synthetic approaches and the overall workflow.

General Synthetic Workflow for Aminoborane Compounds

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **aminoborane** compounds.

Conclusion

The field of **aminoborane** chemistry has evolved significantly from its early beginnings. The initial hazardous and small-scale preparations have given way to safe, robust, and scalable synthetic methods, making these compounds readily available for a wide array of applications.

The foundational work of pioneers like Gay-Lussac, Stock, and Burg and Schlesinger has paved the way for the current understanding and utilization of **aminoboranes** in cutting-edge research areas, including sustainable energy and medicine. This guide has provided a detailed historical perspective, practical experimental protocols, and essential quantitative data to serve as a valuable resource for professionals in the chemical sciences. The continued exploration of **aminoborane** chemistry promises to yield further exciting discoveries and applications in the years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Trimethylamine borane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Hydrides of Boron. VII. Evidence of the Transitory Existence of Borine (BH₃): Borine Carbonyl and Borine Trimethylamine | Semantic Scholar [semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Ammonia-mediated, large-scale synthesis of ammonia borane. | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. mindat.org [mindat.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Striking transformations of the hydroborylene ligand in a HB:→Ni II complex with isocyanides and CO - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04792D

[pubs.rsc.org]

- 15. Borane-trimethylamine complex | 75-22-9 [chemicalbook.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Borane-trimethylamine | JSC Aviabor [jsc-aviabor.com]
- 18. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 22. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of aminoborane compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14716983#discovery-and-history-of-aminoborane-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com